molecular formula C17H12S3 B082028 2,4-Diphenyl-6a-thiathiophthene CAS No. 14905-03-4

2,4-Diphenyl-6a-thiathiophthene

Cat. No. B082028
CAS RN: 14905-03-4
M. Wt: 312.5 g/mol
InChI Key: OHZQNKVSNAUZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-6a-thiathiophthene (DPTTP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DPTTP is a thiophene-based molecule that contains two phenyl rings, which are responsible for its aromaticity and stability. It has been widely used in various scientific fields, including material science, organic chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of 2,4-Diphenyl-6a-thiathiophthene is not fully understood, but it is believed to involve the interaction of the molecule with biological macromolecules such as proteins and nucleic acids. 2,4-Diphenyl-6a-thiathiophthene contains two phenyl rings, which are responsible for its aromaticity and stability. The phenyl rings are believed to interact with the hydrophobic regions of biological macromolecules, leading to changes in their conformation and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Diphenyl-6a-thiathiophthene are not well understood, but it is believed to have potential applications in the field of medical diagnostics. 2,4-Diphenyl-6a-thiathiophthene has been used as a fluorescent probe for the detection of DNA and RNA, which have potential applications in the diagnosis of genetic disorders and infectious diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Diphenyl-6a-thiathiophthene in lab experiments include its stability, solubility, and unique properties. 2,4-Diphenyl-6a-thiathiophthene is a stable molecule that can be easily synthesized and purified. It is also soluble in common organic solvents, which makes it easy to handle in lab experiments. The limitations of using 2,4-Diphenyl-6a-thiathiophthene in lab experiments include its toxicity and potential side effects. 2,4-Diphenyl-6a-thiathiophthene has been shown to be toxic to some cell types, which may limit its use in certain experiments.

Future Directions

The future directions of 2,4-Diphenyl-6a-thiathiophthene research include the development of new synthesis methods, the exploration of its potential applications in medicine, and the investigation of its mechanism of action. New synthesis methods may lead to the development of more efficient and cost-effective ways of producing 2,4-Diphenyl-6a-thiathiophthene. The exploration of its potential applications in medicine may lead to the development of new diagnostic tools and therapies. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2,4-Diphenyl-6a-thiathiophthene can be achieved through several methods, including the Suzuki coupling reaction, Stille coupling reaction, and Sonogashira coupling reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method. The reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds through the formation of a Pd(II) intermediate, which undergoes transmetallation with the boronic acid to form an arylpalladium intermediate. The intermediate then undergoes reductive elimination to form the desired product, 2,4-Diphenyl-6a-thiathiophthene.

Scientific Research Applications

2,4-Diphenyl-6a-thiathiophthene has been widely used in various scientific fields, including material science, organic chemistry, and biochemistry. In material science, 2,4-Diphenyl-6a-thiathiophthene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic chemistry, 2,4-Diphenyl-6a-thiathiophthene has been used as a ligand in catalytic reactions, which have potential applications in the pharmaceutical industry. In biochemistry, 2,4-Diphenyl-6a-thiathiophthene has been used as a fluorescent probe for the detection of DNA and RNA, which have potential applications in medical diagnostics.

properties

CAS RN

14905-03-4

Product Name

2,4-Diphenyl-6a-thiathiophthene

Molecular Formula

C17H12S3

Molecular Weight

312.5 g/mol

IUPAC Name

3,6-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C17H12S3/c1-3-7-13(8-4-1)15-12-18-20-17(15)11-16(19-20)14-9-5-2-6-10-14/h1-12H

InChI Key

OHZQNKVSNAUZNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.